molecular formula C21H24N2O5S B2706536 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 496777-25-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2706536
CAS No.: 496777-25-4
M. Wt: 416.49
InChI Key: GXMUWFXTRXEMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic benzamide derivative featuring a benzodioxolylmethyl group attached to the benzamide core via a methylene bridge. The 4-position of the benzamide is substituted with a sulfonyl group linked to a 4-methylpiperidine moiety. The benzodioxole ring (1,3-benzodioxol-5-yl) is a privileged structure in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity. The 4-methylpiperidine substituent introduces a basic nitrogen atom, which may contribute to hydrogen bonding or ionic interactions in biological systems.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-15-8-10-23(11-9-15)29(25,26)18-5-3-17(4-6-18)21(24)22-13-16-2-7-19-20(12-16)28-14-27-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUWFXTRXEMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of the benzodioxole moiety, the piperidine ring, and the sulfonylbenzamide group. Common synthetic routes may involve:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Formation of Sulfonylbenzamide Group: This involves the sulfonylation of aniline derivatives followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have shown promising antimicrobial properties. For instance, studies on related benzodioxole derivatives have demonstrated significant activity against various Gram-positive and Gram-negative bacterial strains as well as fungi. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study: Antimicrobial Evaluation

A study published in Pharmaceutical Biology evaluated the antimicrobial activity of several benzodioxole derivatives, including those with sulfonamide functionalities. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against specific bacterial strains, showcasing their potential as effective antimicrobial agents .

Anticancer Potential

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is also being investigated for its anticancer properties. Compounds containing benzodioxole structures have been linked to cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study assessing the anticancer efficacy of benzodioxole derivatives, it was found that some compounds demonstrated IC50 values lower than 10 µM against human colorectal carcinoma cell lines (HCT116). Specifically, compounds with similar piperidine and sulfonamide substitutions showed enhanced selectivity towards cancer cells compared to normal cells .

Biochemical Mechanisms

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cancer cell proliferation and microbial resistance. For example, the sulfonamide group can mimic para-amino benzoic acid (PABA), a substrate for dihydropteroate synthase in bacterial folate synthesis, leading to competitive inhibition.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntimicrobialGram-positive and negative bacteriaMIC = 1.27 - 2.65 µM
AnticancerHCT116 (human colorectal carcinoma)IC50 = 4.53 - 9.99 µM

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other benzamide derivatives, differing primarily in the substituents attached to the benzamide core. Below is a comparative analysis of key analogues:

Compound Name Substituent at Benzamide 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (4-Methylpiperidin-1-yl)sulfonyl C₂₁H₂₂N₂O₅S (estimated) ~414.5 Contains a 4-methylpiperidine sulfonyl group; moderate polarity due to sulfonyl and tertiary amine.
Analogue 1 : 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Biphenyl-4-sulfonamido C₂₇H₂₂N₂O₆S 502.5 Biphenyl sulfonamido group increases lipophilicity; carboxylic acid enhances acidity. Synthesized with 81% yield.
Analogue 2 : N-(1,3-Benzodioxol-5-yl)-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide (4-Methyl-2-oxochromen-7-yl)oxymethyl C₂₅H₁₉NO₇ 445.4 Coumarin-derived substituent introduces chromophore; potential fluorescence properties.
Analogue 3 : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-({[4-ethyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzamide [4-Ethyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanylmethyl C₂₆H₂₈N₄O₄S 492.6 Pyrimidine-morpholine sulfanyl group; higher molecular weight and potential for π-π stacking.
Analogue 4 : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-({[4-tert-butyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzamide [4-tert-Butyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanylmethyl C₂₈H₃₂N₄O₄S 520.7 Bulky tert-butyl group increases steric hindrance; may reduce solubility.

Research Findings and Implications

  • Enzyme Inhibition Potential: Analogue 1 was synthesized in a study targeting dual 5-lipoxygenase and prostaglandin E2 synthase-1 inhibitors, suggesting the benzodioxolylmethyl-benzamide scaffold’s relevance in anti-inflammatory drug development .
  • Structural Versatility : The diversity of substituents (e.g., coumarin, pyrimidine-morpholine) highlights the scaffold’s adaptability for optimizing pharmacokinetic or pharmacodynamic properties.
  • Computational Tools : Programs like SHELX and WinGX (used in crystallographic studies of similar compounds) could aid in resolving the target compound’s 3D structure and analyzing intermolecular interactions .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety, known for various biological activities, and a piperidine ring, which is often associated with pharmacological effects. This article reviews the biological activity of this compound based on existing literature, including case studies and experimental findings.

Chemical Structure

The compound can be represented by the following chemical formula:

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₄S
Molecular Weight 373.46 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may function as an inhibitor or modulator of various biological pathways, potentially affecting neurotransmitter systems and inflammatory responses.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxole showed significant cytotoxicity against human cancer cell lines, suggesting a potential for further development as anticancer agents .

Neuropharmacological Effects

The piperidine component is known for its neuroactive properties:

  • Case Study 2 : Research published in Neuropharmacology highlighted that piperidine derivatives could enhance dopaminergic activity in the brain, indicating possible applications in treating neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Activity

The sulfonamide group in the compound may confer anti-inflammatory effects:

  • Case Study 3 : A study in Inflammation Research reported that sulfonamide-containing compounds significantly reduced inflammatory markers in animal models, supporting their potential use in inflammatory conditions .

In Vitro and In Vivo Studies

In vitro assays have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies using animal models are necessary to evaluate the pharmacokinetics and therapeutic efficacy further.

Safety and Toxicity

Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological assessments are required to establish safety for clinical use.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Sulfonylation4-Methylpiperidine, K₂CO₃, acetonitrile, reflux64–7195
Benzodioxole couplingNaBH₄, MeOH, RT55–7590

Basic: How is the compound characterized structurally, and what analytical contradictions might arise?

Answer:

  • NMR (¹H/¹³C) : Identifies proton environments (e.g., benzodioxole methylene at δ ~4.8 ppm, piperidinyl protons at δ ~2.5–3.0 ppm) .
  • X-ray crystallography : Resolves sulfonamide and benzodioxole conformations (CCDC depository: 1441403) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z ~500 [M+H]⁺) .

Q. Contradictions :

  • Rotameric ambiguity : Dynamic NMR may reveal sulfonamide rotamers, complicating integration .
  • Crystallographic vs. solution-state data : Crystal packing forces may distort piperidinyl geometry compared to solution NMR .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • Enzyme inhibition : Screen against acetylcholinesterase (AChE) or β-secretase (BACE-1) for Alzheimer’s relevance using Ellman’s assay (IC₅₀ determination) .
  • Antibacterial activity : Test via microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess safety margins .

Q. Table 2: Example Bioactivity Data

AssayTargetIC₅₀/MIC (µM)Reference
AChE inhibitionAcetylcholinesterase0.24–0.48
AntibacterialS. aureus32–64

Advanced: How can computational modeling optimize its pharmacokinetic profile?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to AChE (PDB ID: 4EY7). Focus on sulfonamide-pi interactions with Trp286 .
  • ADMET prediction : SwissADME calculates logP (~3.5) and BBB permeability. The trifluoromethyl group (if present) enhances metabolic stability .
  • MD simulations : GROMACS evaluates conformational stability of the benzodioxole moiety in aqueous solution .

Key Insight : Substituents at the piperidinyl nitrogen (e.g., methyl vs. cyclohexyl) modulate solubility and target affinity .

Advanced: How to resolve low yields in the final coupling step?

Answer:
Problem : Poor nucleophilicity of the benzodioxole-amine intermediate.
Solutions :

Activation : Use EDCI/HOBt to form active esters before coupling .

Solvent optimization : Switch from acetonitrile to DMF to enhance solubility .

Microwave-assisted synthesis : Reduce reaction time from 5 hours to 30 minutes (yield improvement: ~20%) .

Advanced: What strategies validate conflicting spectral data between NMR and X-ray structures?

Answer:

  • Variable-temperature NMR : Resolve rotameric equilibria by analyzing line broadening at elevated temperatures .
  • DFT calculations : Compare computed (Gaussian 09) and experimental NMR shifts to identify dominant conformers .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) clarifies bond-length discrepancies in the sulfonamide group .

Advanced: How to design SAR studies for enhancing antibacterial efficacy?

Answer:

  • Core modifications : Replace 4-methylpiperidine with morpholine (improves Gram-negative activity) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to enhance membrane penetration .
  • Proteomics : Use LC-MS/MS to identify bacterial protein targets (e.g., dihydrofolate reductase) post-treatment .

Q. Table 3: SAR Trends

ModificationEffect on MIC (µM)
4-Methylpiperidine → morpholineE. coli MIC: 64 → 16
Benzamide -CF₃ substitutionS. aureus MIC: 32 → 8

Advanced: What methodologies assess metabolic stability in hepatic microsomes?

Answer:

  • In vitro assay : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
  • Metabolite ID : High-resolution MS/MS identifies oxidative metabolites (e.g., piperidinyl N-oxidation) .
  • CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.